3,3-Dimethoxy-cyclohexylamine tosylate
Description
Contextual Significance of Cyclohexylamine (B46788) Scaffolds in Synthetic Research
Cyclohexylamine and its derivatives are fundamental structural motifs found in a wide range of natural products, pharmaceuticals, and agrochemicals. nih.gov The cyclohexane (B81311) ring provides a versatile three-dimensional scaffold that can be functionalized to influence the molecule's steric and electronic properties. This conformational flexibility is crucial for molecular recognition and binding to biological targets. Consequently, the synthesis of functionalized cyclohexylamine derivatives is an area of intense research, with applications in the development of new therapeutic agents. For instance, arylcyclohexylamine derivatives are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, which has led to their investigation in anesthesia and for their potential psychoactive properties. nih.govmdpi.com The development of efficient synthetic methods to access these complex structures is a key objective in modern organic synthesis. nih.gov
Strategic Role of Tosylate Esters as Key Intermediates in Organic Synthesis
Tosylate esters, formally known as p-toluenesulfonate esters, are pivotal intermediates in organic synthesis. The tosyl group is an excellent leaving group, rendering alcohols, which are typically poor leaving groups, susceptible to nucleophilic substitution and elimination reactions. libretexts.org The conversion of an alcohol to a tosylate is a common strategy to activate the hydroxyl group for subsequent chemical transformations. pearson.com This process, known as tosylation, is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. youtube.com The resulting tosylate is significantly more reactive and can be readily displaced by a wide range of nucleophiles. libretexts.org This versatility makes tosylate esters invaluable in the construction of complex molecular architectures, including those found in natural products and pharmaceuticals. jchemlett.com
Current Research Landscape and Gaps Pertaining to Substituted Cyclohexylamine Tosylates
While the synthesis and application of both cyclohexylamine derivatives and tosylate esters are well-established in organic chemistry, the specific subclass of substituted cyclohexylamine tosylates, such as 3,3-dimethoxy-cyclohexylamine (B7905876) tosylate, appears to be less extensively documented in publicly available scientific literature. A search for detailed research findings, including comprehensive synthetic protocols and specific applications for this particular compound, reveals a notable gap in the current research landscape. Much of the available information is limited to supplier catalogs and general descriptions of related chemical classes. This scarcity of specific data highlights an opportunity for further investigation into the synthesis, characterization, and potential applications of this and other similarly substituted cyclohexylamine tosylates.
Chemical and Physical Properties of 3,3-Dimethoxy-cyclohexylamine tosylate
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 2387535-16-0 |
| Molecular Formula | C15H25NO5S |
| Molecular Weight | 331.43 g/mol |
This data is compiled from publicly available chemical databases.
Properties
IUPAC Name |
3,3-dimethoxycyclohexan-1-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.C7H8O3S/c1-10-8(11-2)5-3-4-7(9)6-8;1-6-2-4-7(5-3-6)11(8,9)10/h7H,3-6,9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCFEJWELYLKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1(CCCC(C1)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 3,3 Dimethoxy Cyclohexylamine Tosylate
Nucleophilic Reactivity of the Aminocyclohexyl Moiety
The primary amine function on the cyclohexyl ring is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to attack by a wide range of electrophilic species.
The amine group is expected to react readily with various electrophiles. For instance, acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) would yield the corresponding N-acyl amides. Similarly, reaction with alkyl halides would lead to secondary and tertiary amines through N-alkylation. The reaction is typically bimolecular, following an SN2 pathway.
| Electrophilic Reagent | Product Structure | Reaction Type |
| Acetyl chloride | N-(3,3-dimethoxycyclohexyl)acetamide | Acylation |
| Benzoyl chloride | N-(3,3-dimethoxycyclohexyl)benzamide | Acylation |
| Acetic anhydride | N-(3,3-dimethoxycyclohexyl)acetamide | Acylation |
| Methyl iodide | 3,3-dimethoxy-N-methylcyclohexan-1-amine | Alkylation |
| Benzyl (B1604629) bromide | N-benzyl-3,3-dimethoxycyclohexan-1-amine | Alkylation |
This table presents predicted outcomes based on general reactivity principles.
In multi-step syntheses, it is often necessary to temporarily "mask" the reactive amine to prevent it from interfering with reactions intended for other parts of the molecule. This is achieved using protecting groups. fiveable.mejocpr.comuchicago.eduwikipedia.org The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal (deprotection). tcichemicals.com
Common strategies for protecting the primary amine of 3,3-Dimethoxy-cyclohexylamine (B7905876) would include the formation of carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic and nucleophilic conditions but can be easily removed with acid (e.g., trifluoroacetic acid). fiveable.metcichemicals.com The Cbz group, introduced using benzyl chloroformate, is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. jocpr.com This orthogonality allows for selective deprotection in complex molecules. wikipedia.org
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) |
This table summarizes common amine protection strategies applicable to the target compound. fiveable.metcichemicals.com
Tosylate as a Versatile Leaving Group in Transformations
The tosylate (p-toluenesulfonate) group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group. ucalgary.cakhanacademy.orgmasterorganicchemistry.com This property facilitates both nucleophilic substitution and elimination reactions at the carbon to which it is attached.
The carbon atom bonded to the tosylate group is a secondary carbon, meaning it can undergo nucleophilic substitution by either an SN1 or SN2 mechanism, depending on the reaction conditions. chemistrysteps.com
SN2 Mechanism: This pathway is favored by strong, sterically unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) and polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds with an inversion of stereochemistry at the reaction center. libretexts.org
SN1 Mechanism: This pathway is favored by weak nucleophiles that are often the solvent itself (solvolysis) (e.g., H₂O, ROH) and polar protic solvents. chemistrysteps.comacs.org It involves the formation of a secondary carbocation intermediate. This intermediate could potentially undergo rearrangement via a hydride shift to form a more stable carbocation, although in this specific cyclohexane (B81311) system, significant rearrangement is less likely unless ring contraction is induced under specific conditions. acs.org
| Nucleophile | Solvent | Predominant Mechanism | Product |
| Sodium azide (B81097) (NaN₃) | DMF | SN2 | 1-azido-3,3-dimethoxycyclohexane |
| Sodium cyanide (NaCN) | DMSO | SN2 | 3,3-dimethoxycyclohexane-1-carbonitrile |
| Ethanol (EtOH) | Ethanol | SN1/Solvolysis | 1-ethoxy-3,3-dimethoxycyclohexane |
| Water (H₂O) | Water/Acetone | SN1/Solvolysis | 3,3-dimethoxycyclohexan-1-ol |
This table illustrates potential nucleophilic substitution outcomes.
Competition between substitution and elimination is common for secondary tosylates. rsc.org Elimination reactions result in the formation of an alkene.
E2 Mechanism: This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The reaction requires an anti-periplanar arrangement of a β-hydrogen and the tosylate leaving group. Elimination can theoretically lead to two products: 3,3-dimethoxycyclohex-1-ene or 4,4-dimethoxycyclohex-1-ene. Due to the steric bulk of the base and the gem-dimethoxy group, the kinetically favored product would likely be 3,3-dimethoxycyclohex-1-ene, resulting from the removal of a proton from the less hindered C6 position (Hofmann-like behavior).
E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the SN1 reaction and is favored under similar conditions (weak base, polar protic solvent). The base removes a proton from a carbon adjacent to the carbocation to form the double bond.
| Base | Solvent | Predominant Mechanism | Major Product |
| Potassium tert-butoxide | tert-Butanol | E2 | 3,3-dimethoxycyclohex-1-ene |
| Sodium ethoxide | Ethanol | E2/SN2 competition | 3,3-dimethoxycyclohex-1-ene & 1-ethoxy-3,3-dimethoxycyclohexane |
| Heat (no strong base) | Toluene | E1 | 3,3-dimethoxycyclohex-1-ene |
This table shows plausible elimination reaction pathways and products. openstax.orglibretexts.org
Transition Metal-Catalyzed Reactions Involving the Amine and Tosylate Functions
Modern synthetic chemistry heavily utilizes transition metal catalysis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com Both the amine and tosylate functional groups in 3,3-Dimethoxy-cyclohexylamine tosylate can participate in such transformations. nih.gov
The primary amine can act as a nucleophile in palladium- or copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives.
Conversely, the tosylate group can serve as an electrophilic partner in a variety of cross-coupling reactions. mdpi.comresearchgate.net For example, in a Suzuki coupling, a palladium catalyst would facilitate the reaction between the tosylate and an organoboron reagent to form a new C-C bond. Similarly, in a Buchwald-Hartwig amination, the tosylate could react with a different amine, and in a Heck reaction, it could couple with an alkene.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Functional Group Involved | Product Type |
| Buchwald-Hartwig Amination | Aryl bromide | Pd(OAc)₂, BINAP | Amine | N-Aryl-3,3-dimethoxycyclohexylamine |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | Tosylate | 3,3-dimethoxy-1-phenylcyclohexane |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃ | Tosylate | 1-(3,3-dimethoxycyclohexyl)ethenyl)benzene |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos | Tosylate | N-(3,3-dimethoxycyclohexyl)aniline |
This table provides examples of potential transition metal-catalyzed reactions. mdpi.com
Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates
The primary amine functionality of 3,3-Dimethoxy-cyclohexylamine makes it a suitable candidate for Buchwald-Hartwig amination reactions. In these reactions, the amine couples with aryl or heteroaryl halides or sulfonates, such as tosylates, in the presence of a palladium catalyst to form a new carbon-nitrogen bond. While research specifically employing this compound is not available, the general efficacy of palladium-catalyzed aminations with primary alkylamines and aryl tosylates is well-established. nih.govnih.gov
A typical catalytic system for such a transformation would involve a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is crucial for the efficiency of the catalytic cycle. For hindered primary amines like a cyclohexylamine (B46788) derivative, sterically demanding ligands are often required to promote the desired coupling and prevent side reactions. The reaction conditions, including the choice of base and solvent, also play a significant role in the outcome of the reaction. Weaker bases like K₃PO₄ and Cs₂CO₃ are often employed in these couplings. organic-chemistry.org
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Tosylates with Primary Amines
| Entry | Aryl Tosylate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Tolyl tosylate | Cyclohexylamine | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 110 | >90 |
| 2 | 2-Tolyl tosylate | n-Hexylamine | Pd₂(dba)₃ / Ligand | NaOtBu | Dioxane | 100 | 85-95 |
| 3 | 4-Chlorophenyl tosylate | Benzylamine | Pd(OAc)₂ / Ligand | K₃PO₄ | n-BuOH | 110 | >95 |
Note: This table is illustrative and based on general findings in the field of palladium-catalyzed amination. Specific results for this compound may vary.
Cross-Coupling Reactions with Organometallic Reagents
The tosylate group in this compound is a good leaving group, making the compound a potential electrophile in cross-coupling reactions. However, the tosylate is present as a counter-ion to the protonated amine. For the cyclohexyl ring itself to act as an electrophile, a leaving group would need to be present on the ring. Therefore, it is more likely that the amine functionality would first be protected, and then a leaving group (like a tosylate) installed elsewhere on the ring to facilitate cross-coupling.
Assuming a scenario where a tosylate is attached to the cyclohexyl ring, it could participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. scispace.comorgsyn.orgresearchgate.net These reactions are powerful tools in organic synthesis for constructing complex molecular architectures.
Mechanistic Pathways of Amination and Alkylation Reactions
The mechanism of the Buchwald-Hartwig amination is generally understood to proceed through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
The choice of catalyst and ligand is paramount in controlling the selectivity and efficiency of palladium-catalyzed amination reactions. escholarship.org Bulky and electron-rich phosphine ligands, such as those of the Buchwald or Hartwig type, are often employed to facilitate the oxidative addition and reductive elimination steps. These ligands stabilize the palladium center and promote the desired bond-forming reactions while suppressing undesired side reactions like β-hydride elimination. The steric and electronic properties of the ligand can be fine-tuned to achieve high yields and selectivities for a wide range of substrates.
Transformations Involving the Dimethoxy Functional Groups
The two methoxy (B1213986) groups on the cyclohexyl ring of this compound offer further opportunities for chemical modification.
The methoxy groups are generally stable ether linkages. However, they can be cleaved under specific conditions, typically involving strong acids or specialized reagents. Selective cleavage of one methoxy group over the other would likely be challenging without the influence of neighboring functional groups. In some contexts, methods for the selective cleavage of methoxy groups adjacent to hydroxyl groups have been developed, proceeding through a radical hydrogen abstraction mechanism. nih.gov While 3,3-Dimethoxy-cyclohexylamine does not possess a hydroxyl group, this illustrates that selective transformations of methoxy groups are possible with appropriate synthetic design. The presence of the amine functionality could also potentially direct or influence the reactivity of the methoxy groups under certain reaction conditions.
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Utility of 3,3 Dimethoxy Cyclohexylamine Tosylate As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The structural features of 3,3-dimethoxy-cyclohexylamine (B7905876) tosylate make it an attractive starting material for the synthesis of more complex organic molecules. The cyclohexyl core provides a rigid scaffold that can be further functionalized. The primary amine serves as a key nucleophilic or basic site, enabling a wide range of transformations such as acylation, alkylation, and participation in condensation reactions.
The dimethoxy ketal at the 3-position is a stable protecting group for a ketone functionality. This masked ketone is crucial as it allows for selective reactions at the amine center without interference from the carbonyl group. Subsequent deprotection under acidic conditions can reveal the ketone, opening up another avenue for molecular elaboration. This latent functionality is particularly useful in multi-step syntheses where precise control over reactivity is essential.
Furthermore, the tosylate counterion, derived from the strong acid p-toluenesulfonic acid, ensures the stability of the amine salt and can influence its solubility and crystallinity, which are important practical considerations in a laboratory setting. While specific, detailed research findings on the direct use of 3,3-dimethoxy-cyclohexylamine tosylate in the total synthesis of complex natural products or pharmaceuticals are not widely documented in publicly available literature, its potential is evident from the known reactivity of its constituent functional groups. The strategic unmasking of the ketone and derivatization of the amine would allow for the construction of intricate bicyclic or spirocyclic systems, which are common motifs in biologically active compounds.
Building Block for Nitrogen-Containing Heterocyclic Systems (e.g., Piperidine (B6355638) Derivatives)
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, with the piperidine ring being one of the most prevalent scaffolds in approved drugs. The structure of this compound is pre-disposed to serve as a building block for such systems.
The primary amine on the cyclohexane (B81311) ring can act as a nucleophile in intramolecular cyclization reactions. For instance, after suitable modification of the carbon skeleton, the amine could participate in ring-forming reactions to generate various fused or bridged heterocyclic systems.
A hypothetical, yet chemically plausible, synthetic route towards piperidine derivatives could involve the following steps:
Deprotection of the ketal: Treatment with a mild acid would hydrolyze the dimethoxy ketal to reveal a 3-keto-cyclohexylamine derivative.
Functionalization at the alpha-position: The ketone could then be functionalized at the C2 or C4 position. For example, an intramolecular Mannich reaction or a reductive amination pathway could be envisioned.
Ring formation: Subsequent intramolecular reactions, such as condensation or cyclization, could then lead to the formation of a piperidine ring fused to the cyclohexane core or a spirocyclic piperidine derivative.
Hypothetical Transformation to a Piperidine Scaffold
| Starting Material | Key Transformation | Potential Product Class |
| 3,3-Dimethoxy-cyclohexylamine | Ketal deprotection followed by intramolecular cyclization | Fused or spirocyclic piperidine derivatives |
Application in the Construction of Chiral Scaffolds and Advanced Chirality Transfer Methodologies
The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in drug discovery and development. Chiral amines are frequently employed as catalysts or auxiliaries in these processes.
If this compound were available in an enantiomerically pure form, it could serve as a valuable chiral building block. The resolution of the racemic amine or an asymmetric synthesis of the compound would be the first step in this direction.
An enantiopure form of this compound could be utilized in several ways:
Chiral Auxiliary: The amine could be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary could be cleaved and recovered.
Chiral Ligand: The amine could be modified to create a chiral ligand for a metal catalyst. Such chiral metal complexes are widely used to catalyze a vast array of asymmetric reactions.
Chiral Scaffold: The enantiopure cyclohexylamine (B46788) derivative itself could serve as a rigid, three-dimensional scaffold onto which complex, stereochemically defined structures are built.
The concept of chirality transfer involves the transmission of stereochemical information from a chiral molecule to a new stereocenter. An enantiomerically pure 3,3-dimethoxy-cyclohexylamine derivative could potentially be used in methodologies where the existing stereocenter on the cyclohexane ring directs the formation of new stereocenters with high diastereoselectivity.
However, it is crucial to note that there is currently a lack of published research specifically detailing the application of this compound in the construction of chiral scaffolds or in advanced chirality transfer methodologies. The exploration of its potential in asymmetric synthesis represents a promising area for future research.
Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethoxy Cyclohexylamine Tosylate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3,3-Dimethoxy-cyclohexylamine (B7905876) tosylate, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Advanced 2D NMR Techniques for Connectivity and Assignment (COSY, HSQC, HMBC)
Advanced 2D NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of 3,3-Dimethoxy-cyclohexylamine tosylate.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the cyclohexyl ring, COSY correlations would be expected between the proton on C1 and the adjacent protons on C2 and C6. Similarly, protons on C4 would show correlations with those on C5, and C5 protons with those on C4 and C6. The absence of a proton at C3 means no COSY signals will originate from this position.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. pressbooks.pub The proton signal at C1 would correlate with the C1 carbon signal. The methoxy (B1213986) protons would show a strong correlation to the methoxy carbon signal. The aromatic protons of the tosylate group would correlate with their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular structure. sdsu.edu Key HMBC correlations would include:
The methoxy protons showing a correlation to the C3 carbon of the cyclohexane (B81311) ring.
The proton at C1 showing correlations to C2, C3, and C6.
The methyl protons of the tosylate group showing correlations to the aromatic carbon they are attached to (C4' of the tosyl group) and the adjacent aromatic carbons.
These 2D NMR techniques, used in conjunction, allow for the complete and unambiguous assignment of all proton and carbon signals in the complex structure of this compound. youtube.com
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position (Cyclohexylamine) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C1-H | ~3.0-3.2 | ~50-55 | C2, C3, C6 |
| C2, C6-Hax | ~1.2-1.4 | ~30-35 | C1, C3, C4 |
| C2, C6-Heq | ~1.8-2.0 | C1, C3, C4 | |
| C3 | - | ~95-100 (ketal) | - |
| C4, C5-Hax | ~1.3-1.5 | ~20-25 | C2, C3, C6 |
| C4, C5-Heq | ~1.6-1.8 | C2, C3, C6 | |
| -OCH₃ | ~3.2-3.4 (singlet) | ~48-52 | C3 |
| -NH₃⁺ | ~7.5-8.0 (broad) | - | C1 |
| Position (Tosylate) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| C1' | - | ~140-145 | - |
| C2', C6' | ~7.7-7.8 (doublet) | ~128-130 | C4', S |
| C3', C5' | ~7.1-7.2 (doublet) | ~125-127 | C1', C4'-CH₃ |
| C4' | - | ~142-147 | - |
| -CH₃ | ~2.3-2.4 (singlet) | ~20-22 | C3', C4', C5' |
Conformational Analysis and Dynamic NMR Studies
The cyclohexane ring of this compound is expected to exist predominantly in a chair conformation to minimize steric strain. scribd.com However, due to the geminal dimethoxy substitution at the C3 position, the ring is subject to conformational dynamics, primarily the chair-chair interconversion.
Dynamic NMR studies, involving variable temperature NMR experiments, can provide insight into the energetics of this ring-flipping process. At low temperatures, the interconversion may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons, as well as distinct signals for the two methoxy groups if their environments differ significantly in a fixed conformation. As the temperature is increased, these signals would broaden and eventually coalesce into averaged signals, allowing for the calculation of the energy barrier for the chair-chair interconversion. nih.gov The presence of the bulky tosylate counter-ion may also influence the conformational equilibrium, potentially favoring a conformation that minimizes electrostatic repulsion.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound and for elucidating its fragmentation pathways.
The elemental composition of the protonated molecular ion of the cyclohexylamine (B46788) cation and the tosylate anion can be determined with high accuracy, confirming the molecular formula. The primary fragmentation of the 3,3-dimethoxy-cyclohexylammonium cation is expected to proceed through alpha-cleavage, a characteristic fragmentation pattern for amines. libretexts.org This would involve the cleavage of the C-C bonds adjacent to the nitrogen-bearing carbon (C1). Loss of the methoxy groups is another likely fragmentation pathway.
For the tosylate anion, characteristic fragmentation would involve the loss of SO₂ or cleavage of the tolyl group.
Predicted HRMS Fragmentation
| Ion | Predicted m/z | Origin |
|---|---|---|
| [C₈H₁₈NO₂]⁺ | 160.1338 | Protonated 3,3-dimethoxy-cyclohexylamine |
| [C₇H₇SO₃]⁻ | 171.0116 | Tosylate anion |
| [C₇H₁₄NO₂]⁺ | 144.1025 | Loss of CH₄ from cation |
| [C₇H₁₂N]⁺ | 110.0970 | Loss of both methoxy groups from cation |
| [C₇H₇O]⁺ | 107.0497 | Fragment from tosylate anion |
| [C₇H₇]⁺ | 91.0548 | Tropylium ion from tosylate |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum would be dominated by strong absorptions corresponding to the various functional groups. The N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) are expected to appear as a broad band in the 3200-3100 cm⁻¹ region. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the S=O bonds in the tosylate group would give rise to strong, characteristic peaks around 1200-1120 cm⁻¹. mdpi.com The C-O stretching of the methoxy groups would be observed in the 1100-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the tosylate group would also be present.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations of the tosylate group are typically strong in the Raman spectrum. The symmetric S=O stretch would also be Raman active. The aliphatic C-H stretching and bending modes of the cyclohexane ring would be observable as well.
Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted FTIR (cm⁻¹) | Predicted Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | 3200-3100 (broad, strong) | Weak | -NH₃⁺ |
| Aromatic C-H stretch | 3100-3000 (medium) | Strong | Tosylate |
| Aliphatic C-H stretch | 2950-2850 (strong) | Strong | Cyclohexyl, -OCH₃, -CH₃ |
| N-H bend | 1625-1500 (medium) | Weak | -NH₃⁺ |
| Aromatic C=C stretch | 1600-1450 (medium) | Strong | Tosylate |
| S=O asymmetric stretch | ~1200 (strong) | Medium | Tosylate |
| S=O symmetric stretch | ~1120 (strong) | Strong | Tosylate |
| C-O stretch | 1100-1000 (strong) | Medium | -OCH₃ |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound, including its absolute and relative stereochemistry. nih.gov
By obtaining a suitable crystal, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. This would confirm the chair conformation of the cyclohexane ring and the relative orientation of the substituents. Furthermore, for a chiral crystal, anomalous dispersion techniques can be used to determine the absolute configuration at the C1 stereocenter. nih.gov The crystal packing would reveal intermolecular interactions, such as hydrogen bonding between the ammonium group and the sulfonate oxygen atoms of the tosylate anion, which stabilize the crystal lattice. researchgate.net
Computational and Theoretical Chemistry Studies of 3,3 Dimethoxy Cyclohexylamine Tosylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netresearchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for systems of moderate size like 3,3-Dimethoxy-cyclohexylamine (B7905876) tosylate. DFT calculations are used to determine various electronic properties by approximating the exchange-correlation energy, a key component of the total electronic energy. mdpi.com These calculations form the basis for geometry optimization, frequency analysis, and the prediction of chemical reactivity. mdpi.com
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest possible energy on the potential energy surface.
For 3,3-Dimethoxy-cyclohexylamine tosylate, this involves analyzing the various possible conformations. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov The substituents—the amino group, two methoxy (B1213986) groups, and the tosylate counter-ion—can exist in either axial or equatorial positions. Conformational analysis using DFT would explore the relative energies of these different isomers to identify the global minimum energy structure. researchgate.net For instance, studies on substituted cyclohexanes often show a preference for bulky groups to occupy the equatorial position to reduce steric hindrance. rsc.org The presence of the gem-dimethoxy groups at the C3 position introduces specific steric and electronic effects that influence the ring's conformation and the preferred orientation of the C1 amino group.
An optimized geometry provides key structural parameters, as illustrated in the hypothetical data table below.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Lengths (Å) | C1-N | 1.48 |
| C3-O(methoxy) | 1.43 | |
| S-O(sulfonate) | 1.45 | |
| Bond Angles (°) | C2-C1-C6 | 111.5 |
| O-C3-O | 109.8 | |
| O-S-O | 119.5 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich tosylate anion, particularly the oxygen atoms, and potentially the nitrogen of the amine. The LUMO is likely centered on the cyclohexylammonium cation and the aromatic ring of the tosylate group.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
These descriptors provide a quantitative framework for predicting how the molecule will interact with other chemical species.
| Descriptor | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.8 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.6 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.8 eV |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 eV |
The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize this charge distribution on the molecular surface. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential, providing a guide to the molecule's reactive sites. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the methoxy and sulfonate groups. nih.gov
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. These would be found around the acidic hydrogen atoms of the ammonium (B1175870) group (-NH3+). researchgate.net
Green Regions: Represent areas of neutral potential.
The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and ionic interactions, which are critical for understanding the compound's behavior in a condensed phase or its interaction with a biological receptor. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides a powerful means to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. researchgate.net DFT methods are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and the vibrational frequencies that correspond to Infrared (IR) and Raman spectra. aps.org
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated for the optimized geometry. liverpool.ac.uk Comparing these calculated shifts with experimental data helps confirm the assigned structure and its dominant conformation in solution. Discrepancies between calculated and observed values can often be explained by solvent effects or dynamic processes not captured in the gas-phase calculation.
Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These frequencies correspond to specific molecular motions, such as C-H stretching, N-H bending, and S=O stretching. This theoretical spectrum serves as a valuable tool for assigning the bands observed in an experimental spectrum.
| Atom/Group | Calculated ¹H Shift (ppm) (Illustrative) | Experimental ¹H Shift (ppm) (Illustrative) |
|---|---|---|
| -NH3+ | 8.10 | 7.95 |
| Aromatic (Tosylate) | 7.50, 7.15 | 7.48, 7.12 |
| -OCH3 | 3.25 | 3.20 |
| Cyclohexyl (C1-H) | 3.05 | 3.01 |
| Methyl (Tosylate) | 2.35 | 2.30 |
Computational Studies of Reaction Mechanisms and Transition States
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the lowest-energy pathway connecting reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. e3s-conferences.org The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, molecular vibrations, and interactions with surrounding solvent molecules. nih.gov
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Pathways to Address Scalability and Sustainability
The industrial viability and broader research application of 3,3-Dimethoxy-cyclohexylamine (B7905876) tosylate are intrinsically linked to the efficiency and environmental footprint of its synthesis. Future research will undoubtedly focus on developing novel synthetic pathways that are not only scalable but also adhere to the principles of green chemistry.
Current synthetic routes may rely on classical batch production methods which can be inefficient in terms of heat and mass transfer, potentially leading to longer reaction times and lower product purity. The development of environmentally conscious methods for producing key intermediates, such as cyclohexylamines from renewable resources like lignin-derived guaiacols, presents a promising avenue for sustainable synthesis. This approach, which could involve a one-pot, three-step reductive catalytic demethoxylation/hydrogenation/amination process, highlights a potential direction for the greener production of related amine compounds.
| Parameter | Traditional Batch Synthesis (Hypothetical) | Future Sustainable Pathway (Projected) |
| Starting Materials | Petrochemical-based | Lignocellulosic biomass derivatives |
| Catalyst | Homogeneous, single-use | Heterogeneous, recyclable, or biocatalyst |
| Solvents | Chlorinated or other hazardous solvents | Green solvents (e.g., water, supercritical CO2) |
| Energy Consumption | High, due to prolonged heating/cooling cycles | Lower, due to optimized reaction conditions and catalysis |
| Waste Generation | Significant, including byproducts and solvent waste | Minimized, with potential for atom-economical reactions |
Exploration of New Reactivity Modes and Catalytic Applications
The inherent chemical functionalities of 3,3-Dimethoxy-cyclohexylamine tosylate—a primary amine, a protected ketone, and a tosylate counter-ion—offer a rich playground for exploring novel reactivity. Future research will likely delve into uncovering new transformations and catalytic applications for this molecule and its derivatives.
The primary amine group can serve as a handle for a multitude of reactions, including C-N bond formation, which is fundamental in the synthesis of a vast array of pharmaceuticals and agrochemicals. Recent advancements in transition-metal-catalyzed amination reactions could be applied to explore new coupling partners and reaction conditions. Furthermore, the chiral nature of the cyclohexylamine (B46788) backbone, once resolved, could be exploited in asymmetric catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.
The latent carbonyl functionality, protected as a ketal, can be unmasked under specific conditions to participate in a different set of reactions, thereby increasing the synthetic utility of the core scaffold. The tosylate anion could also play a role in influencing the reactivity or facilitating certain transformations.
| Functional Group | Potential New Reactivity/Application | Illustrative Reaction Type |
| Primary Amine | Asymmetric catalysis, novel C-N cross-coupling | Organocatalytic Michael additions, Buchwald-Hartwig amination |
| Dimethoxy Ketal | Deprotection and subsequent derivatization | Knoevenagel condensation, Wittig reaction |
| Cyclohexyl Scaffold | Conformational control in catalysis | Stereoselective transformations |
| Tosylate Counter-ion | Ionic liquid applications, phase-transfer catalysis | Nucleophilic substitution reactions |
Design and Synthesis of Advanced Derivatives for Specific Research Probes
The this compound scaffold can serve as a versatile starting point for the design and synthesis of advanced derivatives tailored for specific applications as research probes. By strategically modifying the core structure, it is possible to create molecules with specific properties, such as fluorescence, or with the ability to interact with biological targets.
For instance, the amine functionality can be readily functionalized with fluorophores to create fluorescent probes for cellular imaging. Alternatively, the scaffold could be elaborated to mimic the structure of natural products or known bioactive molecules to probe biological pathways. The development of new fluorescent tools is crucial for understanding enzymatic activity and the mechanism of action of new compounds in cellular environments unipd.it.
The synthesis of a library of derivatives with systematic variations in their structure will be a key strategy. This library could then be screened for various activities, leading to the identification of lead compounds for further development.
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers enhanced control over reaction parameters, improved safety, and greater efficiency. researchgate.net The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant area for future research.
Flow chemistry allows for precise control over temperature, pressure, and reaction time, which can lead to higher yields, purer products, and the ability to safely perform reactions that are difficult to control in batch. researchgate.netnih.gov Automated synthesis platforms, which can integrate reaction execution with real-time analysis, can accelerate the optimization of reaction conditions and the synthesis of compound libraries. nih.govchimia.ch This approach is particularly well-suited for the rapid exploration of the chemical space around the this compound core.
The development of a continuous flow process for the synthesis of this compound would not only enhance its scalability but also open up possibilities for the telescoped synthesis of more complex derivatives, where the output of one reactor flows directly into the next without the need for intermediate purification steps.
Theoretical Insights Guiding Experimental Design for Optimized Outcomes
Computational chemistry and theoretical studies are becoming increasingly integral to the design and optimization of chemical processes. In the context of this compound, theoretical insights can provide valuable guidance for experimental design, leading to more optimized outcomes.
Quantum mechanical calculations can be used to predict the reactivity of different sites on the molecule, to elucidate reaction mechanisms, and to understand the role of catalysts. This information can be used to select the most promising reaction conditions and to design more efficient synthetic routes. Molecular modeling and conformational analysis can provide insights into the three-dimensional structure of derivatives and their potential interactions with biological targets.
By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this compound and its analogs. This synergistic approach will be crucial for unlocking the full potential of this versatile chemical entity.
Q & A
Q. What are the recommended safety protocols for handling 3,3-Dimethoxy-cyclohexylamine tosylate in laboratory settings?
Methodological Answer:
- Engineering Controls: Ensure adequate ventilation in confined areas to prevent inhalation hazards .
- Personal Protective Equipment (PPE): Use tight-sealing safety goggles, face shields, protective gloves, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is insufficient .
- Storage: Avoid prolonged storage due to potential degradation; request updated Safety Data Sheets (SDS) for long-term storage .
- Disposal: Dispose via qualified personnel following federal and local regulations. Neutralize acidic/basic residues before disposal .
Q. How can researchers optimize the synthesis of this compound to ensure high purity?
Methodological Answer:
- Reagent Selection: Use triethylamine as a base to facilitate deprotonation during coupling reactions, as demonstrated in triazine derivative syntheses .
- Purification: Employ recrystallization in dioxane/water mixtures (1:1 ratio) to isolate the tosylate salt. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
- Quality Control: Validate batch-specific purity using Certificates of Analysis (CoA) provided by reference standard suppliers .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Methods:
- FT-IR: Identify functional groups (e.g., methoxy C-O stretch at ~1100 cm⁻¹, sulfonate S=O stretch at ~1200 cm⁻¹) .
- Raman Spectroscopy: Resolve cyclohexyl ring vibrations and confirm crystalline structure .
- Diffraction: Use X-ray Powder Diffraction (XRPD) to detect polymorphic forms and crystallinity .
- Chromatography: HPLC with a polar stationary phase (e.g., HILIC) to separate isomers or degradation products .
Advanced Research Questions
Q. How can structural polymorphism of this compound influence its solubility and permeability in pharmacological studies?
Methodological Answer:
- Polymorph Screening: Conduct XRPD and thermal analysis (DSC/TGA) to identify stable polymorphs. For example, Form I (high crystallinity) may exhibit lower solubility than amorphous forms .
- Solubility Studies: Use biorelevant media (e.g., simulated gastric fluid) at 37°C. Quantify via HPLC with a calibration curve (R² > 0.99) .
- Permeability Testing: Employ Caco-2 cell monolayers to assess intestinal absorption. Normalize results to reference standards like metoprolol .
Q. What experimental strategies are recommended to address contradictory data in efficacy studies involving this compound derivatives?
Methodological Answer:
- Sensitivity Analysis: Exclude outlier data (e.g., extreme gravimetric sweat measurements in clinical trials) to improve statistical power .
- Subgroup Stratification: Analyze data by covariates (e.g., prior treatment history, BMI) to identify confounding factors, as done in hyperhidrosis trials .
- Pooled Analysis: Combine datasets from multiple studies (e.g., ATMOS-1/ATMOS-2 trials) to resolve inconsistencies in primary endpoints .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should they be validated?
Methodological Answer:
- Cell Line Selection: Use PC-3 (prostate cancer) or MCF-7 (breast cancer) lines for cytotoxicity screening. Validate via MTT assay with IC₅₀ comparison to reference drugs .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM. Include vehicle controls (e.g., DMSO <0.1%) to rule out solvent effects .
- Reproducibility: Perform triplicate experiments across three passages to minimize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
